molecular formula C19H15NO6 B2485955 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 859659-33-9

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2485955
CAS RN: 859659-33-9
M. Wt: 353.33
InChI Key: YSXRUPUXYPWUNR-IUXPMGMMSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" often involves complex reactions including cyclization, dehydration, and the use of electrophiles in specific conditions. Sainsbury's work on 1,2-oxazines and benzoxazines provides insight into related synthetic methodologies that could be applied to the synthesis of such compounds, highlighting the importance of cyclization reactions and electrophilic substitutions (Sainsbury, 1991).

Molecular Structure Analysis

The molecular structure of compounds like "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" is characterized by a complex arrangement of benzene rings, heteroatoms, and functional groups, leading to unique physical and chemical properties. Boča et al.'s review on the chemistry of pyridine bis-benzimidazoles and benzthiazoles provides a relevant foundation for understanding the structural diversity and complexity of such compounds (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition, due to the reactive sites present on their molecular frameworks. The review by Jovené et al. on the properties of substituted benzofuroxans provides insights into the reactivity patterns that might be expected from compounds containing similar structural motifs, emphasizing their potential biological and chemical utility (Jovené, Chugunova, & Goumont, 2013).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on related compounds, such as those by Rosales-Hernández et al. on guanidinobenzazoles, provide a comparative basis for understanding how structural elements affect the physical properties of these molecules (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, are crucial for the application and functionalization of such compounds. The review on benzothiazole derivatives by Zhilitskaya, Shainyan, and О. Yarosh highlights recent trends in the synthesis and transformation of benzothiazoles, offering insights into the chemical behavior of compounds with similar structural features (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-20(2)19(22)25-12-4-5-13-15(9-12)26-17(18(13)21)8-11-3-6-14-16(7-11)24-10-23-14/h3-9H,10H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXRUPUXYPWUNR-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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